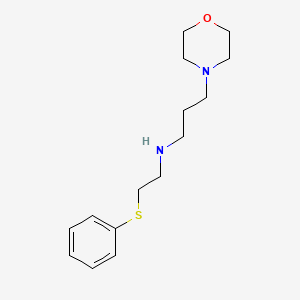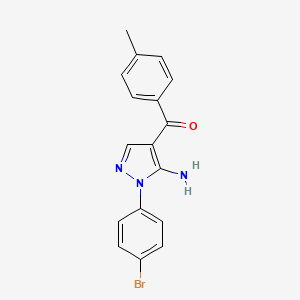
Boc-D-His(Dnp)-OH isopropanol solvate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-His(Dnp)-OH isopropanol solvate is a synthetic peptide that has been used in a variety of scientific research applications. It is a derivative of L-histidine, and is composed of two amino acids, Boc-D-His and Dnp. Boc-D-His(Dnp)-OH isopropanol solvate is a highly water-soluble peptide that has been used in a variety of biological and medicinal applications, including enzyme synthesis, protein folding, and drug delivery.
Wissenschaftliche Forschungsanwendungen
Boc-D-His(Dnp)-OH isopropanol solvate has been used in a variety of scientific research applications. It has been used in enzyme synthesis, protein folding, and drug delivery. It has also been used in the synthesis of new peptides, such as peptide hormones and peptide antibiotics. Additionally, Boc-D-His(Dnp)-OH isopropanol solvate has been used in the synthesis of peptide-based therapeutics, such as growth factors and cytokines.
Wirkmechanismus
The mechanism of action of Boc-D-His(Dnp)-OH isopropanol solvate is not yet fully understood. However, it is believed that the peptide binds to specific receptors on the cell surface, which triggers a cascade of biochemical reactions inside the cell. These reactions lead to a variety of physiological effects, such as the production of proteins, enzymes, and other molecules.
Biochemical and Physiological Effects
Boc-D-His(Dnp)-OH isopropanol solvate has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the production of proteins and enzymes, as well as the release of hormones and other molecules. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Boc-D-His(Dnp)-OH isopropanol solvate in laboratory experiments has several advantages. It is a highly water-soluble peptide, which makes it easy to use in a variety of experiments. Additionally, it is relatively easy to synthesize and purify, which makes it ideal for experiments that require large quantities of peptides. One of the main limitations of Boc-D-His(Dnp)-OH isopropanol solvate is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for the use of Boc-D-His(Dnp)-OH isopropanol solvate. One potential direction is to develop more efficient methods for synthesizing and purifying the peptide. Additionally, further research is needed to better understand the mechanism of action of the peptide, as well as its biochemical and physiological effects. Additionally, more research is needed to explore the potential applications of Boc-D-His(Dnp)-OH isopropanol solvate, such as its use in drug delivery and enzyme synthesis. Finally, further research is needed to explore the potential therapeutic applications of the peptide, such as its use in the treatment of various diseases.
Synthesemethoden
Boc-D-His(Dnp)-OH isopropanol solvate is synthesized using a solid-phase peptide synthesis (SPPS) method. In this method, an amino acid is attached to an insoluble polymer support, such as polystyrene or polyacrylamide, and then reacted with a reagent containing the desired peptide. The resulting peptide is then cleaved from the support and purified. This method is advantageous because it is relatively fast and efficient, and it allows for the synthesis of large quantities of peptides.
Eigenschaften
IUPAC Name |
(2R)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPXPRCGGOALQD-UTONKHPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204125-03-1 |
Source


|
| Record name | D-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-(2,4-dinitrophenyl)-, compd. with 2-propanol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204125-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)
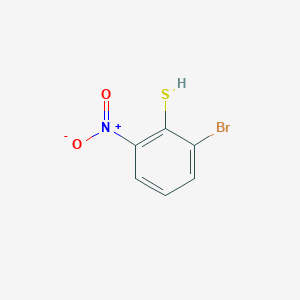
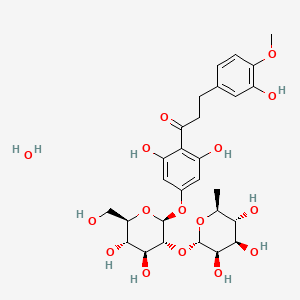
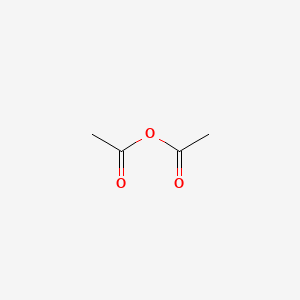

![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)
